Cas no 35849-31-1 (3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride)
3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-amino-3,4-dihydro-2(1H)-Quinolinone hydrochloride
- 3-amino-3,4-dihydro-1H-quinolin-2-one,hydrochloride
- 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride
- (R)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride
- (S)-3-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride
- 3-Amino-3,4-dihydroquinolin-2-one Hydrochloride
- 3-AMINO-3,4-DIHYDRO-1H-QUINOLIN-2-ONE HCL
- 3-amino-3,4-dihydro-1H-quinolin-2-one;hydrochloride
- 3-amino-3,4-dihydroquinolin-2(1h)-one hydrochloride salt
- 3-amino-3,4-dihydro-1H-quinolin-2-one hydrochloride
- SCHEMBL4065054
- 35849-31-1
- SB47190
- 3-amino-1,2,3,4-tetrahydroquinolin-2-onehydrochloride
- EN300-317869
- AM20040426
- DTXSID30542307
- SB47191
- racemic 3-amino-3,4-dihydrocarbostyril hydrochloride
- DA-20198
- 3-amino-3,4-dihydrocarbostyril hydrochloride
- DD-0708
- Z2692093571
- 3-amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride
- SY006777
- CS-0136619
- 3-aminodihydrocarbostyrilhydrochloride
- 3-amino-3,4-dihydroquinolin-2(1 h)-one hydrochloride
- OKOGJVZTZMRXRG-UHFFFAOYSA-N
- 3-Amino-3,4-dihydroquinolin-2(1H)-one--hydrogen chloride (1/1)
- J-511587
- MFCD09999258
- 2(1H)-Quinolinone, 3-amino-3,4-dihydro-, monohydrochloride
- AKOS005072465
-
- MDL: MFCD09999258
- Inchi: 1S/C9H10N2O.ClH/c10-7-5-6-3-1-2-4-8(6)11-9(7)12;/h1-4,7H,5,10H2,(H,11,12);1H
- InChI Key: OKOGJVZTZMRXRG-UHFFFAOYSA-N
- SMILES: Cl.O=C1C(CC2C=CC=CC=2N1)N
Computed Properties
- Exact Mass: 198.0559907g/mol
- Monoisotopic Mass: 198.0559907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 193
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1Ų
3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR33629-1g |
3-Amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride |
35849-31-1 | 95% | 1g |
£336.00 | 2025-02-20 | |
| TRC | A597598-5mg |
3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride |
35849-31-1 | 5mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A597598-10mg |
3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride |
35849-31-1 | 10mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A597598-50mg |
3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride |
35849-31-1 | 50mg |
$ 295.00 | 2022-06-08 | ||
| Apollo Scientific | OR33629-500mg |
3-Amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride |
35849-31-1 | 95% | 500mg |
£210.00 | 2025-02-20 | |
| Apollo Scientific | OR33629-10g |
3-Amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride |
35849-31-1 | 95% | 10g |
£1680.00 | 2025-02-20 | |
| Apollo Scientific | OR33629-25g |
3-Amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride |
35849-31-1 | 95% | 25g |
£3696.00 | 2025-02-20 | |
| Apollo Scientific | OR33629-5g |
3-Amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride |
35849-31-1 | 95% | 5g |
£1008.00 | 2025-02-20 | |
| A2B Chem LLC | AI81770-1mg |
3-amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride |
35849-31-1 | >95% | 1mg |
$202.00 | 2023-12-30 | |
| A2B Chem LLC | AI81770-5mg |
3-amino-1,2,3,4-tetrahydroquinolin-2-one hydrochloride |
35849-31-1 | >95% | 5mg |
$215.00 | 2023-12-30 |
3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride Suppliers
3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride
Introduction to 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS No. 35849-31-1) and Its Emerging Applications in Chemical Biology
The compound 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS No. 35849-31-1) represents a fascinating scaffold with significant potential in the realm of chemical biology and pharmaceutical research. As a derivative of the quinoline family, this molecule has garnered attention due to its structural versatility and biological activity. The presence of both amino and hydroxyl functional groups, coupled with the dihydroquinoline core, makes it a promising candidate for further exploration in drug discovery and molecular pharmacology.
In recent years, the quinoline scaffold has been extensively studied for its role in developing antimicrobial, antiviral, and anticancer agents. The 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride structure, with its unique electronic and steric properties, offers a rich chemical space for modulating biological targets. This compound has been explored in various preclinical studies for its potential to interact with enzymes and receptors involved in critical cellular pathways.
One of the most compelling aspects of this molecule is its ability to serve as a precursor for more complex derivatives. Researchers have leveraged its reactive sites to develop novel analogs with enhanced binding affinity and selectivity. For instance, modifications at the amino group have been shown to improve solubility and bioavailability, while alterations at the hydroxyl position can fine-tune metabolic stability. These structural adaptations underscore the compound's utility as a building block in medicinal chemistry.
Recent advances in computational chemistry have further accelerated the exploration of 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride. Molecular docking studies have identified potential binding interactions with proteins such as kinases and transcription factors, which are implicated in diseases ranging from cancer to inflammation. These virtual screenings have provided valuable insights into the compound's mechanism of action and have guided experimental efforts toward optimizing its pharmacological profile.
The hydrochloride salt form of this compound enhances its stability and bioavailability, making it more suitable for in vivo studies. This formulation has been particularly useful in pharmacokinetic assessments, where maintaining consistent drug levels is crucial for evaluating therapeutic efficacy. Preliminary pharmacokinetic data suggest that 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Another area of interest is the compound's potential as an inhibitor of enzyme cascades involved in signal transduction. By modulating key enzymes such as cyclin-dependent kinases (CDKs) or Janus kinases (JAKs), 3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride may offer therapeutic benefits in conditions characterized by aberrant cell proliferation or inflammation. Early clinical trials have hinted at its efficacy in preclinical models of these diseases, paving the way for further human-based investigations.
The synthesis of this compound involves multi-step organic reactions that highlight its synthetic accessibility. Modern synthetic methodologies have enabled scalable production, making it feasible for industrial applications. The use of catalytic processes has improved yield and purity while minimizing environmental impact. These advancements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
In conclusion,3-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride (CAS No. 35849-31-1) stands out as a versatile molecule with broad implications in chemical biology and drug development. Its structural features and biological activity make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of molecular interactions deepens, this compound is likely to play an increasingly significant role in addressing some of today's most pressing medical challenges.
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